4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole, otherwise known as CMPT, is a heterocyclic compound that has a wide range of applications in the scientific community. It is an organic compound with a molecular formula of C11H10ClN3. CMPT is a highly versatile compound, which can be used as a building block for various organic synthesis reactions, and has been studied for its potential applications in medicinal chemistry, drug design, and materials science.
Scientific Research Applications
CMPT has been used in a wide range of scientific research applications, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, CMPT has been used as a building block for the synthesis of novel drugs and for the design of new drug candidates. In drug design, CMPT has been used to create new compounds with potential therapeutic applications. In materials science, CMPT has been used to create new materials with improved properties.
Mechanism of Action
The mechanism of action of CMPT is not fully understood. However, it is thought to act as a chelator, binding to metal ions and forming complexes that can be used in various applications. It has also been suggested that CMPT may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPT are not well understood. However, research suggests that CMPT may have anti-inflammatory and anti-cancer properties. In addition, CMPT has been shown to reduce the levels of certain biomarkers associated with inflammation and cancer, such as TNF-α and NF-κB.
Advantages and Limitations for Lab Experiments
CMPT has several advantages for lab experiments. It is a highly versatile compound, which can be used as a building block for various organic synthesis reactions. It is also a relatively stable compound, making it suitable for long-term storage. Furthermore, CMPT is relatively non-toxic, making it safe to use in laboratory experiments.
However, CMPT also has some limitations for laboratory experiments. It is a relatively expensive compound, which may limit its use in some experiments. In addition, CMPT is a highly reactive compound, which can cause unwanted side reactions in some experiments.
Future Directions
The potential future applications of CMPT are numerous. In the field of medicinal chemistry, CMPT could be used to develop new drugs and drug candidates. In materials science, CMPT could be used to create new materials with improved properties. In drug design, CMPT could be used to create new compounds with potential therapeutic applications. In addition, CMPT could be used to create new catalysts and other chemical intermediates for use in various organic synthesis reactions. Finally, CMPT could be used to create new chelating agents, which could be used to bind metal ions and create complexes with potential applications in a variety of fields.
properties
IUPAC Name |
4-(chloromethyl)-1-(2-phenylethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-8-11-9-15(14-13-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCCUBMGEKATKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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